molecular formula C16H24N4O2 B2821432 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate CAS No. 681443-42-5

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate

Cat. No.: B2821432
CAS No.: 681443-42-5
M. Wt: 304.394
InChI Key: CRFGHPMZZVUMPW-UHFFFAOYSA-N
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Description

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate: is a compound that incorporates a benzotriazole moiety, which is known for its versatility and stability in various chemical reactions. Benzotriazole derivatives are widely used in organic synthesis due to their ability to act as leaving groups, electron-donating or electron-withdrawing groups, and radical precursors .

Preparation Methods

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-butylcarbamate under specific conditions. The benzotriazole moiety can be introduced into the molecule through various reactions, such as coupling reactions and displacement reactions . Industrial production methods often involve large-scale synthesis protocols that ensure high yields and purity of the final product .

Chemical Reactions Analysis

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions enable the compound to bind to enzymes and receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate can be compared with other benzotriazole derivatives, such as:

  • tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
  • 2-(1H-Benzotriazol-1-yl)acetonitrile
  • N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-5-6-11-19(15(21)22-16(2,3)4)12-20-14-10-8-7-9-13(14)17-18-20/h7-10H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFGHPMZZVUMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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